molecular formula C7H12O3 B3377080 2-(Oxolan-2-yl)propanoic acid CAS No. 125911-69-5

2-(Oxolan-2-yl)propanoic acid

Cat. No.: B3377080
CAS No.: 125911-69-5
M. Wt: 144.17 g/mol
InChI Key: PAUJCMUQMZXIJQ-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)propanoic acid is an organic compound characterized by the presence of an oxolane ring attached to a propanoic acid moiety. This compound is notable for its unique structure, which combines the properties of both oxolane and propanoic acid, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid under controlled conditions. One common method includes the esterification of oxolane-2-carboxylic acid with propanol, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.

    Substitution: The oxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2-(Oxolan-2-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Oxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The oxolane ring can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

    2-(Hydroxypropyl)oxolane: Shares the oxolane ring but differs in the substituent attached to the ring.

    2-(Butyl)oxolane: Another oxolane derivative with a different alkyl group.

Uniqueness: 2-(Oxolan-2-yl)propanoic acid is unique due to its combination of the oxolane ring and propanoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other oxolane derivatives.

Properties

IUPAC Name

2-(oxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJCMUQMZXIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284322
Record name Tetrahydro-α-methyl-2-furanacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125911-69-5
Record name Tetrahydro-α-methyl-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125911-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-α-methyl-2-furanacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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